molecular formula C19H14N2O3S B2922874 N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-04-8

N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2922874
M. Wt: 350.39
InChI Key: XFWXJXYKBDJFQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the chromene group, which is a fused ring system, could potentially give the molecule a rigid, planar structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid . The thioether could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could potentially make the compound soluble in polar solvents . The chromene group could potentially absorb light in the UV-visible region, giving the compound a color .

Scientific Research Applications

Structural Analysis and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide, have been studied for their crystalline structures. These compounds exhibit polymorphism and different rotamer conformations about the C-N bond. The orientation of the amide O atom varies, affecting the overall molecular structure (Reis et al., 2013).

Fluorescence Chemosensors

These compounds have been utilized in the development of fluorescence chemosensors. They exhibit selective responses to certain ions like Cu2+ and H2PO4−, demonstrating potential in chemical detection and environmental monitoring (Meng et al., 2018).

Eco-friendly Synthesis Approaches

Research into eco-friendly synthesis methods for these compounds has been conducted. New approaches involve using aqueous solutions at room temperature, highlighting the potential for greener and more sustainable chemical production processes (Proença & Costa, 2008).

Antimicrobial and Antioxidant Activities

N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide derivatives have been evaluated for their biological properties, particularly their antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and health-related applications (Subbareddy & Sumathi, 2017).

Molecular Interactions and Inhibition Studies

Some derivatives have been studied for their inhibition activities against various targets, such as h-MAO-B. Understanding the electronic environment provided by the substituents on the phenyl ring of these molecules is essential for their pharmacological activities (Gomes et al., 2015).

Application in Polymer Science

There has been significant interest in incorporating these compounds into polymers. The novel monomer diacid derivatives of N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide have been used to create aromatic polyamides with photosensitive coumarin groups. These developments are crucial for advancing materials science and engineering (Nechifor, 2009).

Corrosion Inhibition

Research has also explored the use of these compounds in corrosion inhibition. Their effectiveness in protecting metals like steel in acidic environments underscores their potential in industrial applications (Kadhum et al., 2014).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWXJXYKBDJFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327627
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide

CAS RN

361173-04-8
Record name N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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